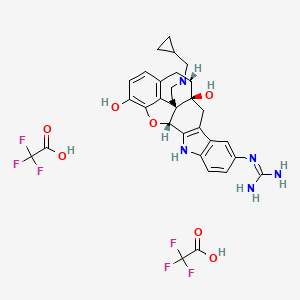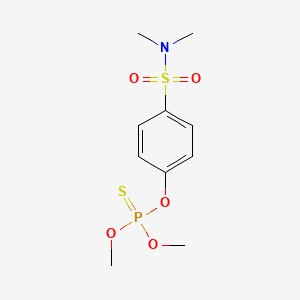
Famphur
Descripción general
Descripción
Famphur is a synthetic organic thiophosphate compound and an organothiophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a highly toxic, colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that this compound is a synthetic compound. It is likely produced through complex chemical reactions involving organothiophosphates .
Molecular Structure Analysis
This compound has a molecular formula of C10H16NO5PS2 and a molecular weight of 325.3 g/mol . Its IUPAC name is 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide .
Physical And Chemical Properties Analysis
This compound is a crystalline powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 394.2±52.0 °C at 760 mmHg, and a flash point of 192.2±30.7 °C . It also has a molar refractivity of 76.9±0.4 cm3 .
Aplicaciones Científicas De Investigación
Químico Veterinario para Controlar Parásitos en el Ganado
Famphur es un insecticida organofosforado sistémico utilizado casi exclusivamente como químico veterinario para controlar parásitos en el ganado . Se administra al ganado mediante inyección intramuscular o subcutánea, a través de la dieta, como un vertido dérmico o como un bolo oral .
Impacto en los Ecosistemas Acuáticos
Se ha realizado investigación sobre el destino y los efectos del this compound en los ecosistemas acuáticos . Esto es importante para comprender el impacto ambiental de este compuesto y desarrollar estrategias para su uso seguro.
Evaluación de la Carcinogenicidad
Ha habido llamados para una mayor investigación sobre la posible carcinogenicidad del this compound . Comprender los posibles riesgos para la salud asociados con la exposición a este compuesto es crucial para garantizar su uso seguro.
Impacto en las Aves
Las aplicaciones tópicas de this compound al ganado se han asociado con envenenamiento primario y secundario de aves . Esto ha llevado a recomendaciones para la discontinuación de tales aplicaciones .
Impacto en las Urracas y los Halcones
Un estudio de campo reveló que las urracas y los halcones de cola roja fueron asesinados por this compound utilizado como un vertido para controlar los gusanos del ganado . La cantidad de this compound obtenida por las urracas muertas se estimó en 5.2-6.1 mg/kg, que estaba por encima de la DL50 oral aguda para varias especies de aves .
Persistencia en el Pelo del Ganado
Los residuos de this compound persistieron en el pelo del ganado durante más de 90 días después del tratamiento . Esto es significativo para comprender el impacto ambiental a largo plazo de este compuesto.
Impacto en la Calidad del Suelo
Si bien no es específico del this compound, los pesticidas organofosforados (OPP), un grupo al que pertenece el this compound, se utilizan en todo el mundo y representan grandes riesgos para la salud humana . La investigación sobre el estado de contaminación de los OPP en suelos agrícolas proporciona una base científica para las evaluaciones de la calidad del suelo .
Impacto en Especies de Vida Silvestre No Diánicas
El grado de exposición de las especies de vida silvestre no diánicas a los insecticidas organofosforados se puede evaluar midiendo la actividad de la colinesterasa (ChE) en tejidos y sangre . Esto es importante para comprender el impacto ecológico más amplio de estos compuestos.
Mecanismo De Acción
Target of Action
Famphur primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
As an AChE inhibitor , this compound interferes with the action of this enzyme, leading to an accumulation of acetylcholine in the synapses . This excess acetylcholine continues to stimulate the neurons, causing over-excitation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to a range of downstream effects . .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, breathing difficulties, and even death in severe cases . The specific molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, organothiophosphates like this compound are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents . More research is needed to fully understand the impact of environmental factors on this compound’s action.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Famphur plays a significant role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By binding to the active site of acetylcholinesterase, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter. This interaction disrupts normal nerve function, causing paralysis and death in parasites.
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by interfering with cell signaling pathways that rely on acetylcholine as a neurotransmitter . The accumulation of acetylcholine due to this compound’s inhibition of acetylcholinesterase can lead to overstimulation of cholinergic receptors, resulting in continuous nerve impulses, muscle twitching, and eventually paralysis. Additionally, this compound can impact gene expression related to stress responses and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serine residue in the active site of acetylcholinesterase, forming a stable phosphorylated enzyme complex . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at synaptic junctions, causing prolonged stimulation of cholinergic receptors and disrupting normal neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade in the presence of light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and causing oxidative stress. The degradation products of this compound, such as famoxon, also contribute to its toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls parasites without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as muscle tremors, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent.
Metabolic Pathways
This compound is metabolized in the liver through oxidative and hydrolytic pathways . The primary enzyme involved in its metabolism is cytochrome P450, which converts this compound to its more toxic metabolite, famoxon. This metabolite further undergoes hydrolysis to form less toxic compounds that are excreted from the body. This compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in fatty tissues due to its lipophilic nature, leading to prolonged exposure and potential toxicity in these areas.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where it interacts with acetylcholinesterase . This compound’s activity is influenced by its localization, as it needs to reach the active site of acetylcholinesterase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Propiedades
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISACBWYRJHSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO5PS2 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041966 | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB] | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000136 [mmHg] | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, Colorless crystalline powder | |
CAS RN |
52-85-7 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famphur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famphur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphorothioic acid, O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[4-[(dimethylamino)sulphonyl]phenyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMPHUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOP4Z0O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52.5-53.5 °C | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Famphur?
A1: this compound, an organophosphate insecticide, exerts its effect by inhibiting acetylcholinesterase (AChE) in target organisms. [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death in insects. [, ]
Q2: How does this compound affect non-target organisms, such as birds?
A2: Birds, like magpies and hawks, are highly susceptible to this compound poisoning. [, , ] They can be exposed through the consumption of contaminated prey or directly by ingesting treated cattle hair containing this compound residues. [, ] The mechanism of toxicity in birds is similar to that in insects, involving AChE inhibition and leading to death. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C10H16NO5PS2 and has a molecular weight of 325.36 g/mol. []
Q4: Are there any specific structural features of this compound important for its activity?
A4: Yes, this compound in its solid state exhibits a distance of 5.10 Å between the δ(+)P...δ(+)H atoms. This distance falls within the range reported for the separation of charges within the active site of insect acetylcholinesterase (AChE), suggesting its importance for binding and inhibition. []
Q5: How stable is this compound in the environment?
A5: While this compound degrades relatively rapidly in some environments and tissues, residues can persist on cattle hair for extended periods, exceeding 90 days post-treatment. This persistence raises concerns about its impact on non-target wildlife. []
Q6: How do different formulations of this compound affect its effectiveness and stability?
A6: Studies have investigated various formulations of this compound, including pour-on, injectable, and oral paste. The efficacy of each formulation can vary depending on factors such as dosage, application method, and target species. [, , , , , , , ] For instance, this compound pour-on, while effective for cattle grub control, has been linked to bird mortality due to residue persistence on cattle hair. []
Q7: What is known about the absorption and distribution of this compound in cattle?
A7: Following topical application (pour-on) of this compound in cattle, the highest residues are found in subcutaneous fat within a day, with a half-life of approximately 0.9 days. Residues are also detectable in muscle, liver, and milk. [] The intramuscular injection of this compound in reindeer leads to a depot effect in the injection-site muscle. []
Q8: How long does this compound remain detectable in animal tissues?
A8: The persistence of this compound in tissues varies. One study found isazophos, a contaminant in a this compound pour-on formulation, persisted in bovine tissues for as long as 94 days, even appearing in fetal liver 70 days after the dam's exposure. []
Q9: Against which parasites is this compound effective in cattle?
A9: this compound has demonstrated efficacy against cattle grubs (Hypoderma spp.), lice (Linognathus vituli, Haematopinus eurysternus, Damalinia bovis), and ticks (Boophilus spp.). [, , , , , ] Its effectiveness can vary depending on the parasite species, application method, and dosage.
Q10: Has resistance to this compound been observed in any parasites?
A10: Yes, studies have reported the development of resistance to this compound in the abomasal nematode, Ostertagia circumcincta, in sheep. [] This finding highlights the potential for resistance development with prolonged and repeated use of this compound.
Q11: What are the potential toxic effects of this compound in cattle?
A11: this compound, being an organophosphate, can induce toxicity in cattle, particularly at higher doses. Clinical signs of organophosphate poisoning, such as muscle tremors, salivation, and respiratory distress, have been observed. [, , ] Brahman cattle appear to be more sensitive to this compound toxicity than Angus cattle. []
Q12: What analytical methods are used to detect and quantify this compound in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique used for the identification and quantification of this compound and its metabolites in various matrices, including tissues, milk, and environmental samples. [, ]
Q13: What is the environmental fate of this compound?
A14: this compound can potentially enter the environment through various routes, including animal excretions, runoff from treated fields, and improper disposal. [] While it is believed to degrade relatively quickly in some environments, its persistence on cattle hair and potential bioaccumulation in the food chain are concerns. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



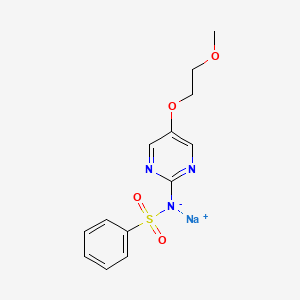
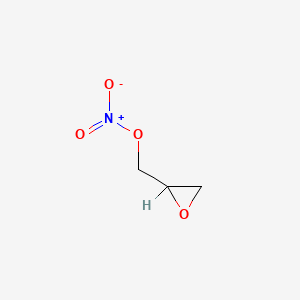
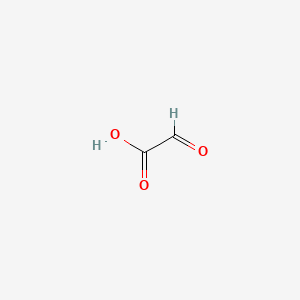
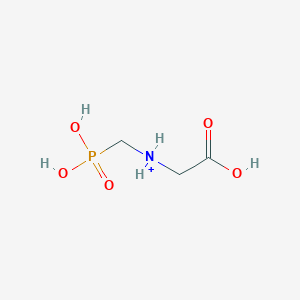

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)


![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)
![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)
